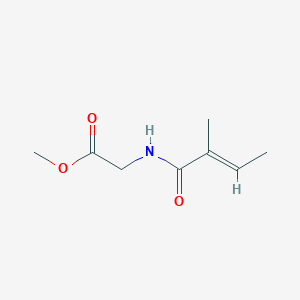

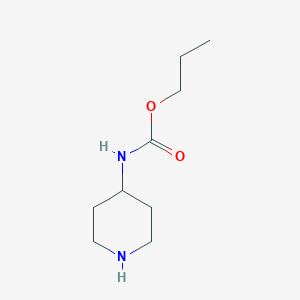

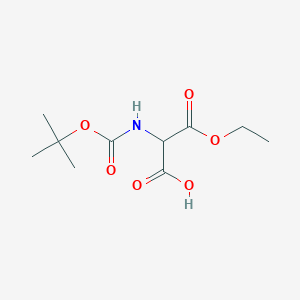

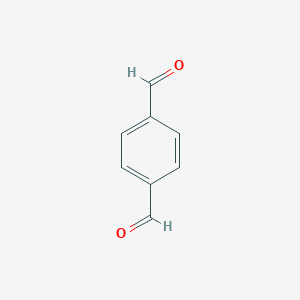

![molecular formula C14H19NO B141622 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] CAS No. 180160-92-3](/img/structure/B141622.png)

3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a spirocyclic compound that has been studied for its potential as a central nervous system agent. The structure of the compound includes a spiro connection between an isobenzofuran and a piperidine ring, which is a common feature in various pharmacologically active compounds .

Synthesis Analysis

The synthesis of related spiro[isobenzofuran-1(3H),4'-piperidines] involves several steps, including lithiation, addition of piperidone, and acid-catalyzed cyclization . N-Dealkylation can be used to produce demethyl analogues . The introduction of various substituents on the nitrogen or the isobenzofuran ring can significantly affect the activity of these compounds . For example, the presence of a sulfur atom attached to the nitrogen has been shown to impart diuretic and antihypertensive properties . The synthesis of spirocyclic compounds with different ring systems, such as benzopyran or benzofuran, has also been explored .

Molecular Structure Analysis

The molecular structure of spiro[isobenzofuran-1(3H),4'-piperidines] and their analogues is crucial for their biological activity. The size and nature of the N-substituent are particularly important for binding affinity and selectivity to sigma receptors . The stereochemistry of the spirocyclic compounds, such as the cis- or trans- configuration, can also influence their pharmacological profile .

Chemical Reactions Analysis

These spirocyclic compounds can undergo various chemical reactions, including alkylation, which allows for the introduction of different substituents onto the core structure . The reactivity of the spiro[oxirane-2,4'-piperidines] as alkylating agents demonstrates the potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[isobenzofuran-1(3H),4'-piperidines] are influenced by their structural features. Substituents on the isobenzofuran ring and the piperidine nitrogen can affect the lipophilicity, which in turn can impact the pharmacokinetic properties and receptor binding affinity . The presence of electron-withdrawing or electron-donating groups can also modify the chemical behavior and biological activity of these compounds .

Applications De Recherche Scientifique

-

Spirocyclic Oxindoles

- Scientific Field : Organic and Medicinal Chemistry .

- Application Summary : Spirocyclic oxindoles are important structures for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .

- Methods of Application : The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .

- Results or Outcomes : This review analyses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .

-

Piperidine Derivatives

- Scientific Field : Pharmaceutical Industry .

- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Enaminoketones

- Scientific Field : Organic Chemistry .

- Application Summary : Enaminoketones are functional derivatives based on 7-Hydroxy-3′,3′-dimethyl-3′H-spiro[chromen-2,1′-isobenzofuran]-8-carbaldehyde with aromatic amines . They have been synthesized via its condensation with aromatic amines .

- Methods of Application : The obtained compounds have existed as enaminoketones in the solution as well as in the solid state. Dynamic equilibrium of the E, Z -isomers has been observed in the solutions of the obtained derivatives in DMSO .

- Results or Outcomes : Moderate activity towards the cells of hepatocellular human carcinoma (HepG2), breast carcinoma (MCF-7), lung cancer (A549), and carcinoma (KB) has been revealed .

-

Fire Extinguishing Media

- Scientific Field : Fire Safety .

- Application Summary : 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4’-piperidine] can be extinguished using dry chemical, carbon dioxide or alcohol-resistant foam .

- Methods of Application : This compound is used in fire safety measures .

- Results or Outcomes : It provides a safe and effective way to extinguish fires .

-

Photochromism

- Scientific Field : Material Science .

- Application Summary : The search for practical applications of photochromism has been performed in different directions. Photochromic transformations serve as a basis in the development of novel materials for various functional coatings as well as for the application in molecular electronics and photonics .

- Methods of Application : The structure of the enaminoketone based on 3,4-dimethylaniline has been confirmed by means of X-ray diffraction analysis .

- Results or Outcomes : The in vitro cytotoxic activity of the synthesized compounds has been investigated. Moderate activity towards the cells of hepatocellular human carcinoma (HepG2), breast carcinoma (MCF-7), lung cancer (A549), and carcinoma (KB) has been revealed .

-

Pharmaceutical Industry

- Scientific Field : Pharmaceutical Industry .

- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propriétés

IUPAC Name |

3,3-dimethylspiro[2-benzofuran-1,4'-piperidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-13(2)11-5-3-4-6-12(11)14(16-13)7-9-15-10-8-14/h3-6,15H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJHIMYQURVDAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3(O1)CCNCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.